n-Fmoc-n'-methyl-l-asparagine
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Overview
Description
n-Fmoc-n’-methyl-l-asparagine: is a derivative of the amino acid asparagine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block for introducing N-α-methyl-asparagine residues into peptides .
Mechanism of Action
Target of Action
N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine . As such, it is likely to interact with proteins and enzymes that metabolize or bind to asparagine.
Mode of Action
The Fluorenylmethyloxycarbonyl (Fmoc) group in N-Fmoc-N’-methyl-L-asparagine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a derivative of asparagine, N-Fmoc-N’-methyl-L-asparagine may be involved in the metabolism of asparagine. Asparagine is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of N-Fmoc-N’-methyl-L-asparagine. For instance, the Fmoc group is base-labile , meaning it can be removed in a basic environment. Additionally, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.
Biochemical Analysis
Biochemical Properties
n-Fmoc-n’-methyl-l-asparagine plays a role in biochemical reactions, particularly in the synthesis of peptides
Molecular Mechanism
The molecular mechanism of n-Fmoc-n’-methyl-l-asparagine is primarily related to its role in peptide synthesis . It is used as a building block in the synthesis of peptides, where it contributes the asparagine amino acid residue to the growing peptide chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of n-Fmoc-n’-methyl-l-asparagine typically involves large-scale SPPS techniques, where the compound is synthesized on a solid support and then cleaved and purified .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Coupling: Standard peptide coupling reagents such as carbodiimides or uronium salts.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
n-Fmoc-l-asparagine: Similar structure but without the methyl group.
n-Fmoc-n’-methyl-l-glutamine: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNMZCRYMMHTM-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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